(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
Description
The compound (Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidinone core fused with a thioxothiazolidinone ring. Its Z-configuration at the methylidene group and the presence of a 3-oxopiperazine moiety functionalized with a methyl ester distinguish it from related analogs.
Properties
IUPAC Name |
methyl 2-[3-oxo-1-[4-oxo-3-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S2/c1-12(2)27-21(31)15(34-22(27)33)10-13-18(24-16-6-4-5-8-26(16)20(13)30)25-9-7-23-19(29)14(25)11-17(28)32-3/h4-6,8,10,12,14H,7,9,11H2,1-3H3,(H,23,29)/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCFMGYAJWNYAQ-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is . Its structural complexity suggests potential interactions with various biological targets. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2S2 |
| Molecular Weight | 396.51 g/mol |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCC=C |
| InChI | InChI=1S/C19H20N4O2S2/c1-5... |
Antitumor Activity
Recent studies have indicated that thiazolidine derivatives, including those related to our compound, exhibit notable antitumor properties. For instance, derivatives of thiazolidinone have shown cytotoxic effects against glioblastoma multiforme cells, leading to decreased cell viability in vitro . The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds containing thiazolidine rings have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . Specific derivatives demonstrated significant COX-II inhibitory activity with IC50 values as low as 0.52 μM, indicating a strong potential for therapeutic applications in inflammatory diseases .
Antimicrobial Properties
Thiazolidine derivatives are known for their antimicrobial effects. For example, compounds with thiazolidine structures have shown activity against various bacterial strains and fungi. The presence of multiple functional groups in the compound enhances its ability to interact with microbial targets .
Case Studies and Research Findings
- Antitumor Efficacy : A study by Da Silva et al. evaluated thiazolidinone derivatives and found that several exhibited potent antitumor effects against glioblastoma cells, suggesting that similar compounds may hold therapeutic promise .
- COX Inhibition : Research highlighted the development of COX-II inhibitors based on thiazolidine scaffolds. One study reported that modified thiazolidine derivatives showed enhanced selectivity and potency against COX-II compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
- Antimicrobial Activity : A review of thiazolidine derivatives indicated their broad-spectrum antimicrobial properties, which are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties . The evaluation of various derivatives of thiazolidine compounds has shown that they possess potent antibacterial and antifungal activities. In a study involving derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate, it was found that these compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of common antibiotics such as ampicillin and streptomycin by 10 to 50 times .
Table 1: Antimicrobial Activity of Selected Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Against |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | En. cloacae, E. coli |
| Compound 15 | 0.004 - 0.06 | Not specified | T. viride |
| Ampicillin | Varies | Varies | Standard reference |
The most active compound in the study was identified as compound 8, which demonstrated a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli, indicating its potential as a lead compound for further development in antimicrobial therapies .
Structural Characteristics and Synthesis
The structural complexity of (Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate suggests significant bioactivity due to the presence of multiple functional groups that may contribute to its pharmacological effects.
Synthesis Methodology
The synthesis of this compound typically involves multi-step organic reactions that integrate various chemical moieties. The synthesis pathways often utilize eco-friendly catalysts and reaction conditions to enhance yield and reduce environmental impact . A detailed synthetic route may include:
- Formation of thiazolidine derivatives.
- Coupling reactions with pyrimidine and piperazine moieties.
- Final methylation steps to yield the target compound.
Therapeutic Applications
The biological activities associated with this compound extend beyond antimicrobial effects, suggesting potential applications in treating other conditions:
Anticancer Potential
Research indicates that similar thiazolidine derivatives have shown promise as anticancer agents due to their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antiviral Activities
Some derivatives within this chemical class have been explored for antiviral properties, particularly against viral infections where conventional treatments are inadequate . The ability to modify the structure allows for the design of targeted antiviral therapies.
Case Studies and Research Findings
Several case studies have documented the effectiveness of thiazolidine derivatives in clinical settings:
- Antibacterial Efficacy : A study documented the successful use of thiazolidine derivatives in treating infections caused by resistant bacterial strains, showcasing their potential as alternatives to traditional antibiotics .
- Fungal Infections : Another investigation reported on the antifungal activity of these compounds against various fungal pathogens, emphasizing their utility in treating opportunistic infections in immunocompromised patients .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Table 2: Bioactivity Insights from Analogous Compounds
Research Findings and Gaps
- Synthesis : The target compound’s synthesis likely involves multi-step heterocyclic coupling, analogous to one-pot strategies used for imidazo[1,2-a]pyridines .
- Bioactivity Prediction: The thioxothiazolidinone moiety is associated with enzyme inhibition (e.g., tyrosine kinases), while the 3-oxopiperazine may improve pharmacokinetics .
- Data Limitations : Specific data on the target compound’s melting point, solubility, and biological activity are absent in the provided evidence, necessitating extrapolation from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
